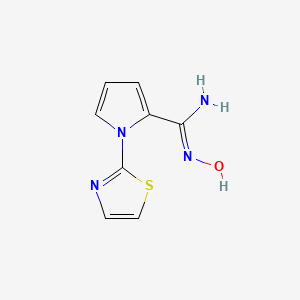

![molecular formula C9H8ClN3O2 B1311685 Methyl-6-Chlor-imidazo[1,2-b]pyridazin-2-acetat CAS No. 215531-00-3](/img/structure/B1311685.png)

Methyl-6-Chlor-imidazo[1,2-b]pyridazin-2-acetat

Übersicht

Beschreibung

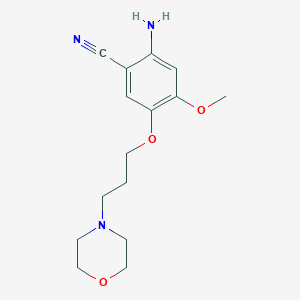

“Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate” is a chemical compound. It belongs to the class of imidazo[1,2-b]pyridazine derivatives which have been widely studied in drug molecules . These compounds are diverse in variety and structure, and show different biological activities and pharmacological properties .

Synthesis Analysis

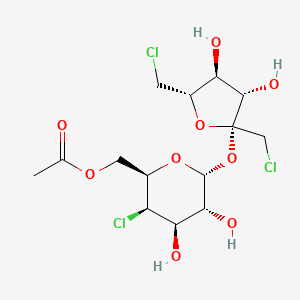

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a subject of interest in recent years . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .Molecular Structure Analysis

The molecular structure of the synthesized compound was characterized by 1H NMR, 13C NMR, FTIR, and MS . Its single crystal was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives have been reported in several studies . The synthesis methods of imidazo[1,2-b]pyridazine compounds have been reported with the rapid development of organic synthesis technology .Wissenschaftliche Forschungsanwendungen

Antikinetoplastiden-Aktivität

Imidazo[1,2-b]pyridazin-Verbindungen wurden als potenzielle neue Antikinetoplastiden-Reihe untersucht . Diese Verbindungen zeigten gute Aktivität gegen die trypomastigote Blutstromform von Trypanosoma brucei brucei . Sie zeigten jedoch eine schlechte Löslichkeit sowohl in HepG2- als auch in Leishmania infantum axenischen Amastigoten-Kulturmedien, was mit einem Aktivitätsverlust gegen die Promastigotenform von L. infantum verbunden war.

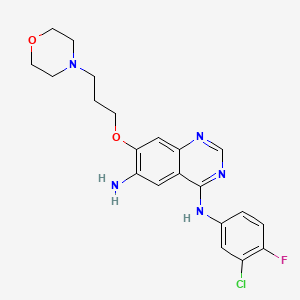

Inhibitoren der Aurora-A-Kinase

Imidazo[4,5-b]pyridin-Derivate wurden als Inhibitoren der Aurora-A-Kinase (AURAKA) beschrieben . AURAKA ist mit dem Karzinogenese-Prozess verbunden, was sie zu einem vielversprechenden molekularen Ziel für die Krebstherapie macht .

IL-17A-Inhibitoren

Imidazo-pyridazin-Verbindungen wurden als IL-17A-Inhibitoren beschrieben . Diese Inhibitoren können zur Behandlung von Psoriasis, rheumatoider Arthritis und Multipler Sklerose eingesetzt werden .

GABAA-Rezeptor-Agonisten

Imidazopyridine, eine Gruppe, zu der auch Imidazo[1,2-b]pyridazine gehören, sind im Allgemeinen als GABAA-Rezeptor-Agonisten bekannt . Dies macht sie möglicherweise nützlich bei der Behandlung von Erkrankungen im Zusammenhang mit dem zentralen Nervensystem .

Protonenpumpen-Inhibitoren

Einige Imidazopyridine wurden als Protonenpumpen-Inhibitoren entwickelt . Diese Verbindungen könnten zur Behandlung von Erkrankungen im Zusammenhang mit dem Verdauungssystem eingesetzt werden .

Aromatase-Inhibitoren

Es wurde festgestellt, dass Imidazopyridine auch als Aromatase-Inhibitoren wirken . Diese Inhibitoren können zur Behandlung bestimmter Arten von Brustkrebs eingesetzt werden .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazo[1,2-b]pyridazines, have been reported to exhibit significant activity against various targets

Mode of Action

It is known that imidazo[1,2-b]pyridazines interact with their targets to induce changes . The specific interactions and resulting changes caused by Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate remain to be elucidated.

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways

Pharmacokinetics

The physicochemical properties of the pyridazine ring, which is part of the compound’s structure, suggest potential for favorable pharmacokinetics

Result of Action

Related compounds have been shown to have significant effects at the molecular and cellular level

Action Environment

It is known that environmental factors can significantly influence the action of chemical compounds

Zukünftige Richtungen

The imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules and is an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, the future direction could be the exploration of new derivatives of imidazo[1,2-b]pyridazine for various therapeutic applications.

Biochemische Analyse

Biochemical Properties

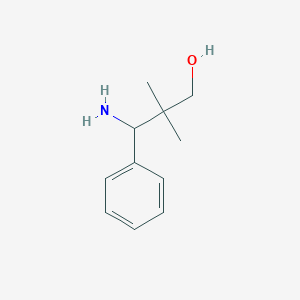

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate plays a significant role in various biochemical reactions. The pyridazine ring in this compound is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which are crucial for drug-target interactions . This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, such as transforming growth factor-β activated kinase (TAK1), by binding to their active sites . Additionally, it can interact with cardiac contractile proteins like troponin C, sensitizing them to calcium ions .

Cellular Effects

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of cytokine-mediated receptors, thereby modulating immune responses . It also impacts the expression of genes involved in cell proliferation and apoptosis, leading to altered cellular metabolism and growth . Studies have shown that it exhibits low cytotoxicity on human hepatocyte cell lines, indicating its potential for therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate involves several key interactions at the molecular level. This compound binds to the active sites of enzymes and proteins, inhibiting their activity. For instance, it inhibits TAK1 kinase by binding to its active site, preventing the phosphorylation of downstream signaling molecules . Additionally, it can modulate the activity of cardiac contractile proteins by sensitizing them to calcium ions, which enhances their contractile function . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that it maintains its biological activity and continues to modulate cellular processes such as gene expression and metabolism

Dosage Effects in Animal Models

The effects of Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity.

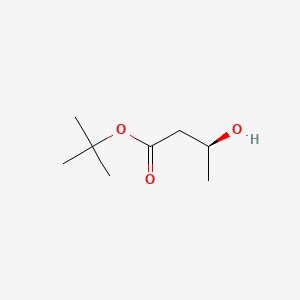

Metabolic Pathways

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . This compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic efficacy.

Subcellular Localization

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVMNFGXLWLETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451764 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

215531-00-3 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

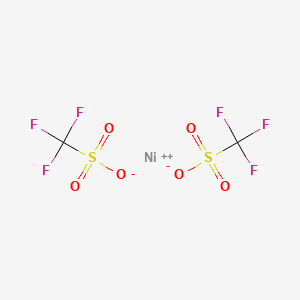

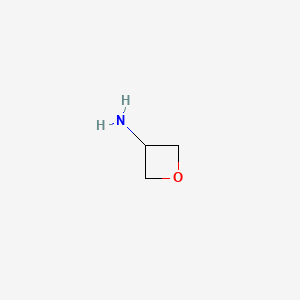

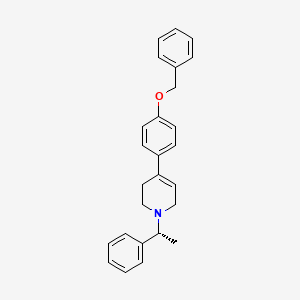

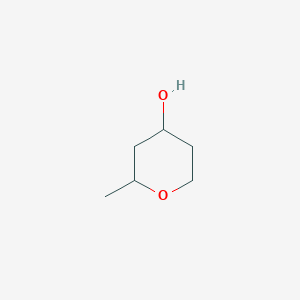

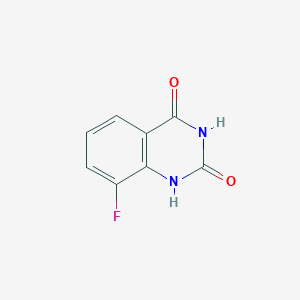

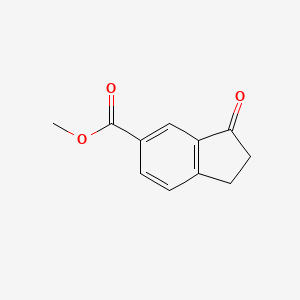

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.